molecular formula C18H17N3O2S B2548323 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941930-46-7

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2548323
CAS No.: 941930-46-7
M. Wt: 339.41
InChI Key: ITXIPBAELLYMGP-UHFFFAOYSA-N
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Description

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features both an oxadiazole ring and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the phenyl rings could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring are known for their diverse biological activities.

    Ethylsulfanyl-Substituted Compounds: These compounds are studied for their potential in medicinal chemistry due to their unique sulfur-containing functional groups.

Uniqueness

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide stands out due to the combination of the oxadiazole ring and the ethylsulfanyl group, which imparts unique chemical and biological properties. This combination is relatively rare and offers opportunities for developing novel compounds with enhanced activities.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-24-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXIPBAELLYMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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